molecular formula C12H20F3NO3 B2527199 Tert-butyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate CAS No. 1260893-18-2

Tert-butyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No. B2527199
CAS RN: 1260893-18-2
M. Wt: 283.291
InChI Key: CXJLSBIXCPFDGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate and related compounds involves multiple steps and various starting materials. For instance, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involved characterization by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies, with confirmation by single crystal X-ray diffraction analysis . Another related compound, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, was synthesized from piperidin-4-ylmethanol through steps including nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a high total yield of 71.4% . These methods demonstrate the versatility and complexity of synthesizing tert-butyl piperidine-1-carboxylate derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using X-ray diffraction studies. For example, the structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate was determined, revealing a chair conformation of the piperazine ring and specific dihedral angles between the pyrimidine and phenyl rings . Similarly, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was evaluated using X-ray diffraction and compared with an optimized structure from density functional theory (DFT) calculations .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives are intermediates in the synthesis of various biologically active compounds. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is an intermediate for benzimidazole compounds , while tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized by a condensation reaction for biological evaluation . These reactions highlight the functional versatility of the tert-butyl piperidine-1-carboxylate scaffold in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic techniques. For example, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was characterized using 1H NMR, 13C NMR, MS, and FT-IR, and its molecular electrostatic potential and frontier molecular orbitals were analyzed using computational methods . The thermal properties and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate were also reported, providing insights into the stability and electronic structure of these compounds .

Scientific Research Applications

Synthesis of Intermediates and Derivatives

Tert-butyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate is a pivotal intermediate in synthesizing various biologically active compounds. For instance, it's used in the synthesis of crizotinib and other related compounds, showcasing its significance in pharmaceutical research (Kong et al., 2016). Similarly, derivatives of this compound, such as tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, are key intermediates for drugs like Vandetanib (Wang et al., 2015).

Crystal and Molecular Structure Studies

X-ray studies provide insights into the structural nuances of tert-butyl piperidine-1-carboxylate derivatives. These studies reveal the orientations and configurations of side chains and other functional groups, contributing to a deeper understanding of the compound's properties and potential reactivity (Didierjean et al., 2004).

Biomedical Research Applications

Synthesis of Novel Compounds for Biomedical Applications

The compound's derivatives are synthesized and investigated for their potential in developing new therapeutic agents. For example, a derivative was synthesized and characterized for its antibacterial and anthelmintic activities, although it showed moderate activity in these domains (Sanjeevarayappa et al., 2015). Another study synthesized derivatives and characterized their structures, further evaluating their antibacterial and antifungal activities, indicating the compound's relevance in medicinal chemistry (Kulkarni et al., 2016).

Regioselectivity and Synthesis Studies

Studies also delve into the regioselectivity of synthesis processes involving this compound, highlighting its versatility and potential for creating a variety of structurally unique derivatives with potential applications across different fields (Martins et al., 2012).

properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F3NO3/c1-10(2,3)19-9(18)16-6-4-11(8-17,5-7-16)12(13,14)15/h17H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJLSBIXCPFDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate

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